molecular formula C15H13FN2O2S B11080160 Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate

Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate

Cat. No.: B11080160
M. Wt: 304.3 g/mol
InChI Key: HCJLEZTVKQZXOE-UHFFFAOYSA-N
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Description

Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of a fluorophenyl group adds to its potential biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. The final step involves esterification to introduce the ethyl acetate group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under both acidic and basic conditions:

  • Acidic hydrolysis : Treatment with HCl/H₂O converts the ester to 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid.

  • Basic hydrolysis : Reaction with NaOH in ethanol yields the corresponding sodium carboxylate.

These reactions are critical for generating carboxylic acid derivatives used in further functionalization or biological testing.

C–H Bond Selenylation

A regioselective selenylation protocol using urea hydrogen peroxide (UHP) and diphenyl diselenide in ethyl lactate achieves functionalization at the C5 position of the imidazo[2,1-b]thiazole core :
Conditions : 60°C, 6 hours, air- and moisture-tolerant.
Product : 5-selenylated derivatives with yields of 70–90% .

This sustainable method avoids toxic solvents and enables efficient synthesis of selenylated analogs for therapeutic applications.

Hydrazide Formation

Reaction with hydrazine hydrate in ethanol under reflux produces 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide . This intermediate serves as a precursor for:

  • Thiosemicarbazides : Formed via condensation with isothiocyanates (e.g., allyl, cyclohexyl, phenethyl isothiocyanate) .

  • Thiazolidinones : Cyclization with ethyl bromoacetate or 2-bromopropionate yields 4-thiazolidinone derivatives .

Nucleophilic Substitution

The 4-fluorophenyl group participates in aromatic substitution reactions:

  • Fluorine displacement : Reacts with amines (e.g., piperazine) or alkoxides under catalytic conditions to form aryl ethers or amines.

Reduction Reactions

The ester moiety can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):
Product : 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanol.

Coupling Reactions

Suzuki–Miyaura cross-coupling : Palladium-catalyzed reactions with aryl boronic acids introduce biaryl groups at the 6-position, enhancing structural diversity.

Structural Insights and Reactivity Trends

  • The 4-fluorophenyl group enhances electron-withdrawing effects, facilitating nucleophilic aromatic substitution.

  • The imidazo[2,1-b]thiazole core directs electrophilic attacks to the C5 position during selenylation .

  • Ester hydrolysis provides a handle for synthesizing bioactive derivatives like hydrazides and thiazolidinones .

These reactions underscore the compound’s utility as a scaffold in medicinal chemistry, enabling the development of analogs with tailored pharmacological properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . It has been evaluated against various cancer cell lines, showing promising cytotoxic effects. Key findings include:

  • Cytotoxicity Testing : Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate was tested against multiple cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer). Results indicated a significant reduction in cell viability, with IC50 values demonstrating effective cytotoxicity.
  • Mechanism of Action : The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that it interacts with key proteins involved in cell survival pathways, primarily through hydrophobic interactions.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Notable insights from SAR studies include:

  • The imidazo[2,1-b]thiazole ring is essential for its cytotoxic activity.
  • Substituents on the phenyl rings significantly influence the compound's efficacy, with the fluorine atom enhancing its interaction with biological targets.

Study 1: Antitumor Efficacy

In a study by Evren et al. (2019), derivatives of thiazole were synthesized and tested for their anticancer properties. The study found that compounds with similar structural features exhibited strong selectivity against A549 cells, with IC50 values comparable to those observed for this compound.

Study 2: Mechanistic Insights

Another research effort focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring led to enhanced binding affinity and increased cytotoxicity against cancer cells.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate is a derivative of imidazo[2,1-b]thiazole, a class of compounds known for their diverse biological activities. This article examines its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an imidazo[2,1-b]thiazole core with a fluorophenyl substituent. The presence of the fluorine atom enhances its pharmacological potential by improving binding affinity to biological targets and influencing metabolic stability.

Antimicrobial Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown minimum inhibitory concentrations (MICs) against various bacterial strains:

CompoundMIC (μg/mL)Target Bacteria
Compound A1.95-3.91Micrococcus luteus
Compound B3.91-15.62Bacillus spp.
Compound C7.81-15.62Streptococcus spp.

These findings suggest that this compound may possess similar antimicrobial efficacy due to its structural characteristics .

Anticancer Activity

The anticancer potential of imidazo[2,1-b]thiazole derivatives has been extensively studied. For instance, compounds in this class have demonstrated significant cytotoxic effects on cancer cell lines:

CompoundIC50 (μg/mL)Cell Line
Compound X1.61 ± 1.92Jurkat (T-cell leukemia)
Compound Y1.98 ± 1.22HT-29 (colon cancer)

The structural activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring can enhance cytotoxicity . this compound's unique structure may provide similar or enhanced anticancer properties.

The mechanism by which imidazo[2,1-b]thiazole derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, they may inhibit the activity of kinases involved in cancer progression or inflammatory pathways .

Case Studies

  • Antiproliferative Activity in Cancer Models :
    A study evaluated the antiproliferative effects of various imidazo[2,1-b]thiazoles against primary pancreatic cancer cells (PDAC-3). The results indicated that certain derivatives maintained significant antiproliferative activity with IC50 values comparable to established chemotherapeutics .
  • Inflammation Modulation :
    Research on related compounds has shown that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This suggests potential therapeutic applications for this compound in treating inflammatory diseases.

Properties

Molecular Formula

C15H13FN2O2S

Molecular Weight

304.3 g/mol

IUPAC Name

ethyl 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetate

InChI

InChI=1S/C15H13FN2O2S/c1-2-20-14(19)7-12-9-21-15-17-13(8-18(12)15)10-3-5-11(16)6-4-10/h3-6,8-9H,2,7H2,1H3

InChI Key

HCJLEZTVKQZXOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F

Origin of Product

United States

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